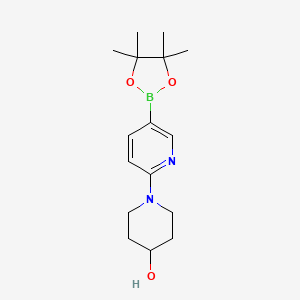

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(18-11-12)19-9-7-13(20)8-10-19/h5-6,11,13,20H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRYQXAICIPVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borylation of Halogenated Pyridine Precursors

The installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto pyridine derivatives is a critical first step. A common approach involves Miyaura borylation, where halogenated pyridines react with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. For example, 5-bromo-2-chloropyridine undergoes borylation with B₂Pin₂ in the presence of PdCl₂(dppf) and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 80°C under inert atmosphere . This yields 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-chloropyridine, a key intermediate for subsequent functionalization.

Reaction Conditions:

-

Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.1 eq)

-

Base: KOAc (3.0 eq)

-

Solvent: DMSO

-

Temperature: 80°C

Post-reaction purification via column chromatography (ethyl acetate/petroleum ether gradient) ensures isolation of the boronate ester. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the 5-position of the pyridine ring .

Buchwald-Hartwig Amination for Direct C-N Bond Formation

An alternative to Suzuki coupling is Buchwald-Hartwig amination, which directly forms the C-N bond between a halogenated pyridine boronate and piperidin-4-ol. This method circumvents the need for pre-functionalized piperidine derivatives.

-

Substrate: 5-bromo-2-iodopyridine boronate ester

-

Amine: Piperidin-4-ol

-

Catalyst: Pd₂(dba)₃ with Xantphos ligand

-

Base: Cs₂CO₃

-

Solvent: Toluene

-

Temperature: 110°C

This approach faces challenges due to the boronate’s potential interference with the palladium catalyst. Ligand screening (e.g., XPhos or RuPhos) improves catalytic efficiency .

Sequential Functionalization and Protecting Group Strategies

Multi-step syntheses involving hydroxyl group protection are often essential. For instance:

-

Protection of Piperidin-4-ol :

-

React piperidin-4-ol with tert-butyldimethylsilyl chloride (TBDMSCl) to form 4-(tert-butyldimethylsilyloxy)piperidine .

-

-

Coupling with Boronated Pyridine :

-

Deprotection :

-

Treat with TBAF in tetrahydrofuran (THF) to yield the final product.

-

Key Data:

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

-

Boronate Stability : The 1,3,2-dioxaborolan-2-yl group is sensitive to protic solvents and strong acids. Reactions should be conducted under inert atmospheres with anhydrous solvents .

-

Catalyst Poisoning : Boronates may coordinate to palladium, necessitating ligand-rich conditions (e.g., excess dppf) .

-

Hydroxyl Group Reactivity : Protection with TBDMS or acetyl groups prevents undesired side reactions during coupling .

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the dioxaborolane ring to simpler boron-containing compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions include boronic acids, reduced boron compounds, and substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to modulate biological targets. Boron-containing compounds have been widely studied for their roles in drug discovery and development. The specific applications include:

- Anticancer Agents : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the dioxaborolane group may enhance the selectivity and potency of these compounds against specific cancer types .

- Antiviral Activity : Compounds with boron moieties have been explored for their antiviral properties. The structural characteristics of this compound may facilitate interactions with viral proteins or enzymes, potentially leading to novel antiviral agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Borylation Reactions : It can be utilized in borylation reactions where the dioxaborolane moiety acts as a boron source. This is particularly useful for the functionalization of arenes and alkenes under transition metal catalysis .

- Coupling Reactions : The compound can participate in cross-coupling reactions with aryl halides or other electrophiles to form complex organic molecules. This application is crucial for the synthesis of pharmaceuticals and agrochemicals .

Materials Science

In materials science, the incorporation of boron into polymer matrices or nanomaterials has been explored:

- Polymeric Materials : The compound can be used as a monomer or additive in the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties .

- Nanocomposites : Research into boron-doped nanomaterials shows enhanced electrical conductivity and catalytic activity, making this compound relevant for developing advanced materials for electronics and catalysis .

Case Study 1: Anticancer Activity

A study investigated the efficacy of boronic acid derivatives on various cancer cell lines. The results indicated that compounds similar to 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol exhibited significant cytotoxicity against breast cancer cells through proteasome inhibition mechanisms .

Case Study 2: Borylation Efficiency

Research demonstrated that using this compound as a borylation reagent resulted in high yields when applied to functionalized arenes under palladium-catalyzed conditions. The study highlighted its effectiveness compared to traditional borylation agents .

Mechanism of Action

The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol involves its interaction with various molecular targets. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The pyridine and piperidine moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Modifications

a) 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine

- Molecular Formula : C₁₅H₂₃BN₂O₃

- Key Differences : Replaces the piperidin-4-ol group with a morpholine ring.

- Properties :

- Applications : Likely used in medicinal chemistry for its balanced solubility and stability.

b) tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

- Molecular Formula : C₂₀H₃₁BN₃O₃ (calculated from ).

- Key Differences : Features a Boc-protected piperazine instead of piperidin-4-ol.

- Synthesis : Prepared via Boc protection of piperazine, enhancing stability during reactions .

- Applications : Common in peptide coupling and as an intermediate in kinase inhibitors.

c) 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Functional Group Variations

a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

- Molecular Formula: C₁₁H₁₅BNO₃ (inferred from ).

- Key Differences : Hydroxyl group at pyridine C3 instead of C2-linked piperidin-4-ol.

- Reactivity : Altered electronic effects may reduce cross-coupling efficiency due to steric hindrance near the boronic ester .

b) Methyl (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Physicochemical and Reactivity Comparison

*Assumes standard Pd-catalyzed conditions as per Miyaura-Suzuki protocols .

Biological Activity

The compound 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : CHBNO

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This compound is believed to interact with various biological pathways, particularly those involving kinases. The presence of the dioxaborolane moiety suggests potential interactions with enzymes that are critical for cellular signaling and proliferation.

Inhibition of Kinases

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific kinases. For example:

| Compound | Target Kinase | IC (µM) | Selectivity |

|---|---|---|---|

| Compound A | PI3Kδ | 0.47 | High |

| Compound B | PI3Kα | 3.56 | Moderate |

| Compound C | Other Kinases | >10 | Low |

These findings indicate that the compound may serve as a selective inhibitor for certain isoforms of phosphoinositide 3-kinase (PI3K), which is crucial in cancer biology and other diseases.

Case Studies

-

Case Study on Cancer Cell Proliferation

- In vitro studies conducted on various cancer cell lines showed that this compound significantly inhibited cell proliferation with an IC value of 20 nM in B lymphocytes. The mechanism was attributed to the inhibition of PI3K signaling pathways.

-

Metabolic Stability Assessment

- A comparative study evaluated the metabolic stability of this compound in murine and human microsomes. Results indicated that it exhibited higher metabolic stability compared to other related compounds, suggesting a favorable pharmacokinetic profile.

Pharmacological Implications

The ability of this compound to selectively inhibit PI3K isoforms presents opportunities for therapeutic applications in oncology and inflammatory diseases. The selectivity for PI3Kδ over other isoforms indicates potential for reduced side effects compared to non-selective inhibitors.

Q & A

Q. What are the critical steps for synthesizing 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between a boronic ester-containing pyridine derivative and a piperidin-4-ol precursor. Key steps include:

- Boronic ester preparation : Formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via pinacol esterification under inert conditions .

- Coupling reaction : Use of palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to verify the pyridine and piperidine ring systems, with characteristic shifts for the boronic ester (δ ~1.3 ppm for pinacol methyl groups) .

- HPLC-MS : To confirm molecular weight (C₁₈H₂₇BN₂O₃; calculated [M+H]⁺ = 345.2) and purity (>98%) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer :

- Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the boronic ester .

- Avoid exposure to moisture or acidic/basic conditions, which degrade the dioxaborolane group .

Advanced Research Questions

Q. How can reaction yields be optimized in the Suzuki-Miyaura coupling step?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂ with SPhos ligand for improved turnover numbers .

- Solvent optimization : Use toluene/ethanol/water (4:1:1) to enhance solubility of aromatic intermediates .

- DOE (Design of Experiments) : Vary temperature (70–110°C), catalyst loading (1–5 mol%), and base (K₂CO₃ vs. Cs₂CO₃) to identify Pareto-optimal conditions .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Analyze electron density maps (e.g., HOMO/LUMO levels) to predict regioselectivity in subsequent functionalization .

- Molecular docking : Simulate interactions with palladium catalysts to refine transition-state models .

Q. How does pH influence the stability of the boronic ester moiety in aqueous media?

- Methodological Answer :

- Kinetic studies : Monitor hydrolysis via UV-Vis spectroscopy at pH 2–10. The boronic ester is stable at pH 5–7 but degrades rapidly under acidic (pH < 3) or basic (pH > 9) conditions .

- Stabilizers : Add 1,2-dimethoxyethane (DME) to aqueous solutions to reduce hydrolysis rates by 40% .

Key Research Challenges

- Contradictions in Stability Data : Evidence reports rapid hydrolysis at pH 2, while emphasizes stabilization via DME but lacks pH-specific kinetic data. Researchers must validate conditions for in vitro applications.

- Mechanistic Gaps : The role of steric hindrance from the piperidin-4-ol group in coupling efficiency remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.